N-(2-adamantyl)-2-methylbenzamide
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Overview
Description
N-(2-adamantyl)-2-methylbenzamide is a compound that features an adamantane moiety attached to a benzamide structure. Adamantane is a polycyclic cage molecule known for its high symmetry and remarkable properties . The incorporation of the adamantane structure into various compounds often enhances their lipophilicity and pharmacological properties .
Preparation Methods
The synthesis of N-(2-adamantyl)-2-methylbenzamide typically involves the adamantylation of the corresponding aromatic substrate. This can be achieved using 1- or 2-haloadamantanes or 1- or 2-adamantanols in the presence of acidic catalysts, including Lewis superacids . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(2-adamantyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The adamantane moiety can undergo substitution reactions, often facilitated by radical intermediates. Common reagents used in these reactions include oxidizing agents, reducing agents, and radical initiators. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-adamantyl)-2-methylbenzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-2-methylbenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, increasing its efficacy . The compound may interact with various receptors and enzymes, modulating their activity and leading to its observed effects .
Comparison with Similar Compounds
N-(2-adamantyl)-2-methylbenzamide can be compared to other adamantane derivatives, such as:
Amantadine: Known for its antiviral and antiparkinsonian activities.
Hemantane: Exhibits analgesic and dopaminergic activities.
Adapalene: Used for its anti-inflammatory properties in treating acne. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-adamantyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-11-4-2-3-5-16(11)18(20)19-17-14-7-12-6-13(9-14)10-15(17)8-12/h2-5,12-15,17H,6-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFPAMYNKHVQEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2C3CC4CC(C3)CC2C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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